![molecular formula C25H25NO4 B2765462 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide CAS No. 1421458-47-0](/img/structure/B2765462.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide
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Overview
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains a 3,3-diphenylpropanamide group, which is a common motif in medicinal chemistry.
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. The benzo[d][1,3]dioxol-5-yl group is an aromatic system, which can participate in electrophilic aromatic substitution reactions. The amide group can participate in various reactions, including hydrolysis and reductions .Scientific Research Applications
Detection of Heavy Metal Ions
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .
Anticancer Activity
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds via a simple condensation method .
Drug Design
The compound has been used in the design of substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides .
Inhibition of Mitochondria
One of the derivatives of the compound, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, termed compound 6, was found to be efficacious in tumor cells experiencing glucose starvation. It inhibits mitochondrial membrane potential .
Synthesis of Chalcones
An amide chalcone has been synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide 2 was synthesized by the reaction of quinoline-3-carboxylic acid 1 and thionyl chloride (SOCl 2 ), following the addition of 4-aminoacetophenone .
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound affects the auxin signaling pathway . It enhances auxin response reporter’s (DR5:GUS) transcriptional activity, indicating an increase in auxin signaling . It also down-regulates the expression of root growth-inhibiting genes .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five, suggesting good bioavailability .
Result of Action
The compound’s action results in a significant promotion of root growth . It exhibits auxin-like physiological functions and has been found to have a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a naturally occurring auxin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c27-22(20-11-12-23-24(15-20)30-17-29-23)13-14-26-25(28)16-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,15,21-22,27H,13-14,16-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWSHPVZSLYBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide |
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